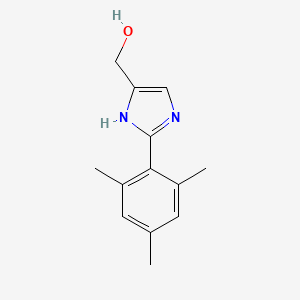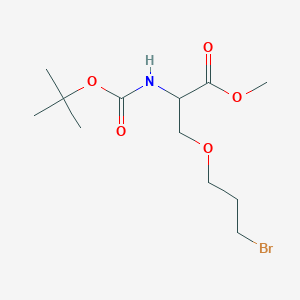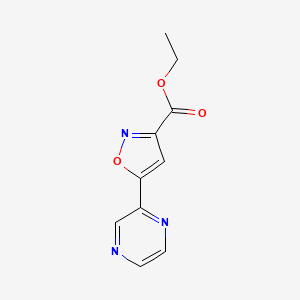
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide typically involves the bromination of Methyl 3-(dimethylamino)propionate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary alcohols, as well as amines.
Scientific Research Applications
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dimethylamino group .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Bromo-2-(bromomethyl)propionate: Similar in structure but with an additional bromine atom.
Methyl 3-(dimethylamino)propionate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is unique due to its combination of a bromine atom and a dimethylamino group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex molecules in various fields of research and industry .
Properties
Molecular Formula |
C6H13Br2NO2 |
|---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
methyl 2-bromo-3-(dimethylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2)4-5(7)6(9)10-3;/h5H,4H2,1-3H3;1H |
InChI Key |
HATSXZCLOGQAIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(=O)OC)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



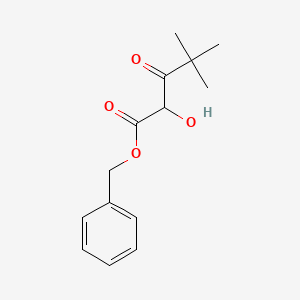
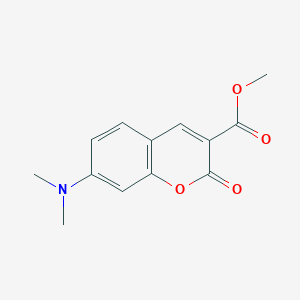
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
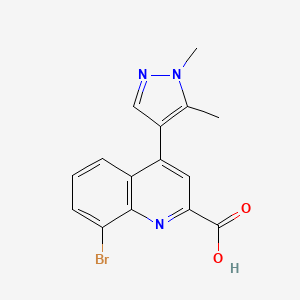

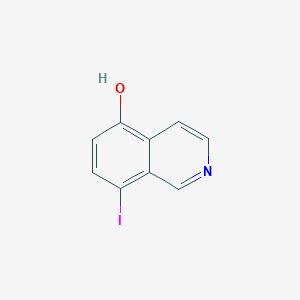
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)


